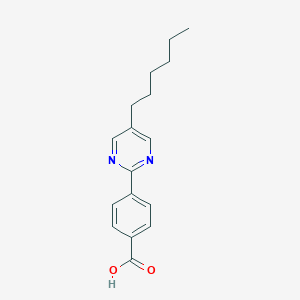
4-(5-Hexylpyrimidin-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Hexyl-2-pyrimidinyl)Benzoic acid is an organic compound with the molecular formula C17H20N2O2. It is characterized by a benzoic acid moiety attached to a pyrimidine ring, which is further substituted with a hexyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-hexyl-2-pyrimidinyl)Benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Typically, a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Generally conducted at elevated temperatures, around 80-100°C
Reaction Time: Several hours, depending on the specific reactants and conditions
Industrial Production Methods
Industrial production of 4-(5-hexyl-2-pyrimidinyl)Benzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Hexyl-2-pyrimidinyl)Benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The hexyl chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylate derivatives
Reduction: Dihydropyrimidine derivatives
Substitution: Various substituted pyrimidine derivatives
Aplicaciones Científicas De Investigación
4-(5-Hexyl-2-pyrimidinyl)Benzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of 4-(5-hexyl-2-pyrimidinyl)Benzoic acid involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The benzoic acid moiety can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(5-Phenyl-2-pyrimidinyl)Benzoic acid
- 4-(5-Methyl-2-pyrimidinyl)Benzoic acid
- 4-(5-Ethyl-2-pyrimidinyl)Benzoic acid
Uniqueness
4-(5-Hexyl-2-pyrimidinyl)Benzoic acid is unique due to the presence of the hexyl chain, which imparts distinct hydrophobic properties. This can influence its solubility, reactivity, and interaction with biological targets compared to its analogs with shorter or different alkyl chains .
Propiedades
Número CAS |
106808-97-3 |
|---|---|
Fórmula molecular |
C17H20N2O2 |
Peso molecular |
284.35 g/mol |
Nombre IUPAC |
4-(5-hexylpyrimidin-2-yl)benzoic acid |
InChI |
InChI=1S/C17H20N2O2/c1-2-3-4-5-6-13-11-18-16(19-12-13)14-7-9-15(10-8-14)17(20)21/h7-12H,2-6H2,1H3,(H,20,21) |
Clave InChI |
UVIOLYDGOCKINZ-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O |
SMILES canónico |
CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O |
Sinónimos |
4-(5-Hexyl-2-pyrimidinyl)-benzoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















